Methyl 6-amino-1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminonaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILYDTHCTQTDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647597 |

Source

|

| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-20-9 |

Source

|

| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-amino-2-naphthoate: Properties, Synthesis, and Applications

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 6-amino-2-naphthoate. It is important to note that while the initial topic of interest was Methyl 6-amino-1-naphthoate, a thorough review of scientific literature and chemical databases revealed a significant lack of available data for this specific isomer. In contrast, Methyl 6-amino-2-naphthoate is a well-characterized and commercially available compound with a body of research supporting its use as a versatile building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

Methyl 6-amino-2-naphthoate is a naphthalene-based organic compound featuring both an amino group and a methyl ester functionality. These groups impart a unique combination of properties that make it a valuable intermediate in organic synthesis.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-aminonaphthalene-2-carboxylate | [1] |

| Synonyms | 6-Amino-2-naphthoic Acid Methyl Ester | [2] |

| CAS Number | 5159-59-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White to light yellow to light red powder/crystal | [2] |

| Purity | >98.0% (GC)(T) | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 162.0 to 167.0 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in Methanol | [3] |

Synthesis and Reactivity

The primary route for the synthesis of Methyl 6-amino-2-naphthoate involves the esterification of 6-amino-2-naphthoic acid. This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

The reactivity of Methyl 6-amino-2-naphthoate is dictated by the presence of the aromatic amino group and the methyl ester. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a key handle for introducing further molecular complexity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides. The naphthalene core itself provides a rigid scaffold for the development of new molecular architectures.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons of the naphthalene ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol ), along with fragmentation patterns characteristic of the loss of the methoxy group from the ester and other fragments of the naphthalene core.

Applications in Drug Discovery and Medicinal Chemistry

Naphthalene-based compounds are a staple in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold.[5] The amino and carboxylic acid/ester functionalities on the naphthalene ring, as seen in Methyl 6-amino-2-naphthoate and its parent acid, provide convenient points for chemical modification to explore structure-activity relationships (SAR).

Derivatives of aminonaphthalene carboxylic acids are of significant interest in the synthesis of a wide array of more complex organic molecules.[4] The dual reactivity of the amino and carboxyl groups allows for selective chemical transformations, enabling their use as versatile intermediates. The naphthalene core itself offers a rigid and planar platform, which can be advantageous for binding to biological targets.[4]

While specific applications of this compound are not well-documented, its parent acid, 6-amino-1-hydroxy-2-naphthoic acid, is noted as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.[6] This suggests that aminonaphthoic acid scaffolds, in general, are valuable starting points for the development of new therapeutic agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 6-amino-2-naphthoate and related compounds. The available safety data for aminonaphthalene derivatives indicates that they may cause skin and eye irritation.[1] It is recommended to handle these compounds in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

Hazard Statements for Methyl 6-amino-2-naphthoate:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Synthesis of Methyl 6-amino-2-naphthoate (General Procedure)

This protocol is a generalized procedure based on the standard esterification of a carboxylic acid.

Materials:

-

6-Amino-2-naphthoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 6-amino-2-naphthoic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Methyl 6-amino-2-naphthoate can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Diagrams

Sources

- 1. Methyl 6-Amino-2-naphthoate | C12H11NO2 | CID 11995029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-Amino-2-naphthoate | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2,6-Diaminonaphthalene-1-carboxylic acid | 46390-04-9 | Benchchem [benchchem.com]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 6-Amino-1-hydroxy-2-naphthoic acid [smolecule.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. cpachem.com [cpachem.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 6-amino-2-naphthoate

A Note on Nomenclature: This guide focuses on Methyl 6-amino-2-naphthoate (CAS No. 5159-59-1). While the initial query specified "Methyl 6-amino-1-naphthoate," publicly available scientific and commercial data overwhelmingly correspond to the 2-naphthoate isomer. It is presumed that Methyl 6-amino-2-naphthoate is the compound of interest for the intended research and development audience.

Introduction

Methyl 6-amino-2-naphthoate is a substituted naphthalene derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic methyl ester, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials. A thorough understanding of its physical properties is paramount for its effective use in a research and development setting, influencing everything from reaction setup and solvent selection to purification strategies and final product characterization. This guide provides a detailed examination of the key physical and spectroscopic properties of Methyl 6-amino-2-naphthoate, grounded in established chemical principles and supported by available data.

Core Physicochemical Properties

The fundamental physical characteristics of a compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5159-59-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.23 g/mol | [1][2] |

| Appearance | White to light yellow or light red crystalline powder | [1][2] |

| Melting Point | 165 °C (with ranges reported from 161-167 °C) | [2] |

| Purity | Typically ≥98.0% (by GC) | [1][2] |

These properties indicate that Methyl 6-amino-2-naphthoate is a stable, solid compound at room temperature, with a relatively high melting point, suggesting a well-ordered crystalline lattice.

Molecular Structure and Identification

The unique arrangement of atoms and functional groups in Methyl 6-amino-2-naphthoate dictates its chemical behavior and its spectroscopic fingerprint.

Caption: Molecular structure of Methyl 6-amino-2-naphthoate.

IUPAC Name: methyl 6-aminonaphthalene-2-carboxylate[2][3] Synonyms: 6-Amino-2-naphthoic Acid Methyl Ester[1][2]

Spectroscopic Properties

¹H NMR Spectroscopy (Proton NMR)

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

-

Aromatic Protons (6H): The six protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm . Due to the substitution pattern, they will exhibit complex splitting (doublets, doublets of doublets) as they couple with their neighbors. The protons nearest to the electron-donating amino group (e.g., at C5 and C7) are expected to be shifted upfield compared to those nearer the electron-withdrawing ester group (e.g., at C1 and C3).

-

Amino Protons (2H): A broad singlet corresponding to the -NH₂ protons is expected. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but typically appears between δ 4.0 and 6.0 ppm . This peak will undergo D₂O exchange.

-

Methyl Protons (3H): A sharp singlet for the three equivalent protons of the methyl ester (-OCH₃) group will be observed, typically around δ 3.9 ppm .[4]

¹³C NMR Spectroscopy (Carbon NMR)

Predicted ¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆): The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

-

Carbonyl Carbon (1C): The ester carbonyl carbon will be the most downfield signal, expected in the range of δ 165-175 ppm .[5]

-

Aromatic Carbons (10C): The ten carbons of the naphthalene ring will appear between δ 105 and 150 ppm . The carbon attached to the amino group (C6) will be shifted upfield due to the electron-donating effect, while the carbon attached to the ester group (C2) and the quaternary carbons will be further downfield.[5]

-

Methyl Carbon (1C): The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm .[5]

Infrared (IR) Spectroscopy

Key IR Absorption Bands (ATR-FTIR): The IR spectrum provides crucial information about the functional groups present.

-

N-H Stretching: Two distinct, sharp to medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).[6][7]

-

C-H Stretching (Aromatic): A series of sharp peaks will appear just above 3000 cm⁻¹ .

-

C-H Stretching (Aliphatic): Peaks corresponding to the methyl group C-H stretching will be observed just below 3000 cm⁻¹ .

-

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent around 1700-1725 cm⁻¹ .[8]

-

C=C Stretching (Aromatic): Several sharp peaks of variable intensity will be present in the 1450-1650 cm⁻¹ region.

-

C-N Stretching: A medium intensity peak is expected in the 1250-1350 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the ester C-O stretch will be visible in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI): Electron ionization is a "hard" ionization technique that leads to predictable fragmentation, providing structural confirmation.

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z = 201 .

-

Key Fragments:

-

Loss of Methoxy Group (-OCH₃): A significant peak at m/z = 170 ([M-31]⁺) is expected, resulting from the cleavage of the methoxy radical from the ester. This acylium ion is resonance-stabilized.

-

Loss of Carbomethoxy Group (-COOCH₃): A peak at m/z = 142 ([M-59]⁺) may be observed, corresponding to the loss of the entire carbomethoxy group.

-

Further fragmentation of the naphthalene ring system would lead to a complex pattern of lower mass ions.

-

Solubility Profile

Solubility is a critical parameter for designing reaction conditions and purification protocols.

| Solvent | Solubility | Rationale |

| Methanol | Soluble | [1] The polar protic nature of methanol can solvate both the polar amino and ester groups. |

| Ethanol | Likely Soluble | Similar polarity to methanol. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[9][10] |

| Chloroform (CHCl₃) | Likely Soluble | The compound has significant nonpolar character from the naphthalene ring. |

| Water | Sparingly Soluble to Insoluble | The large, nonpolar naphthalene core is expected to dominate, making it poorly soluble in water despite the polar functional groups. |

| Hexanes/Petroleum Ether | Insoluble | These nonpolar solvents will not effectively solvate the polar amino and ester functionalities. |

Safety and Handling

Based on GHS classifications, Methyl 6-amino-2-naphthoate should be handled with appropriate precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Experimental Protocols

The following section details standardized methodologies for the determination of the key physical properties discussed. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.

Workflow for Physicochemical Characterization

Caption: General workflow for the characterization of Methyl 6-amino-2-naphthoate.

Melting Point Determination

Principle: The melting point provides a quick and effective measure of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[11]

Methodology:

-

Sample Preparation: Ensure the crystalline powder is completely dry and finely powdered by gently crushing it on a watch glass with a spatula.[12]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

Place the loaded capillary into a calibrated melting point apparatus.[4]

-

Heat rapidly to about 20 °C below the expected melting point (approx. 145 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[4]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C).

Causality: A slow heating rate near the melting point is critical. Heating too quickly does not allow for efficient heat transfer, leading to an artificially wide and inaccurate melting range.

NMR Sample Preparation and Analysis

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic environments of ¹H and ¹³C nuclei. Proper sample preparation is crucial for obtaining high-resolution spectra.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for moderately polar aromatic compounds.

-

Sample Preparation:

-

Filtration: To remove any particulate matter that would degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Analysis: Acquire the ¹H and ¹³C spectra on a calibrated NMR spectrometer. Use a standard reference compound like tetramethylsilane (TMS) for accurate chemical shift referencing.

Causality: The use of deuterated solvents is essential to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[13] Filtering the sample is a non-negotiable step; suspended solids disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks.[14]

ATR-FTIR Spectroscopy

Principle: Attenuated Total Reflectance (ATR) is a rapid, non-destructive technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.[15]

-

Sample Application: Place a small amount of the powdered Methyl 6-amino-2-naphthoate directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the crystal. This ensures good contact, which is essential for a strong signal.[16]

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Causality: Good contact between the sample and the ATR crystal is critical because the IR beam only penetrates a few microns into the sample.[17] Insufficient pressure will result in a weak, low-quality spectrum.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11995029, Methyl 6-Amino-2-naphthoate. [Link]

-

PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]

-

Chemsrc. 6-AMINO-2-NAPHTHOIC ACID METHYL ESTER | CAS#:5159-59-1. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

NMR Sample Preparation. How to Prepare Samples for NMR. [Link]

-

Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]

-

University of Alberta. DETERMINATION OF MELTING POINTS. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Agilent Technologies. ATR-FTIR Sample Measurements. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

University of Illinois. NMR Sample Preparation. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ResearchGate. Major FT-IR band assignments of free amino acids and their metal ion complexes. [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. athabascau.ca [athabascau.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. sites.bu.edu [sites.bu.edu]

- 14. organomation.com [organomation.com]

- 15. utm.mx [utm.mx]

- 16. agilent.com [agilent.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

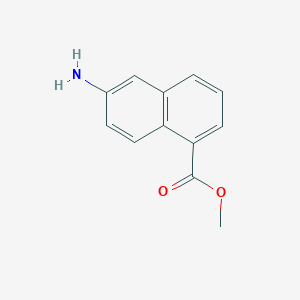

An In-Depth Technical Guide to Methyl 6-amino-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Methyl 6-amino-1-naphthoate, a key organic intermediate. As a Senior Application Scientist, the aim is to deliver not just procedural steps but a deeper understanding of the causality behind its synthesis, properties, and potential applications. This document is structured to provide full editorial control, ensuring the information is presented in the most logical and scientifically rigorous manner, grounded in authoritative sources.

Chemical Identity and Structure

This compound is a naphthalenic compound characterized by a methyl ester at the 1-position and an amino group at the 6-position of the naphthalene ring.

CAS Number: 91569-20-9[1]

Molecular Formula: C₁₂H₁₁NO₂[1]

Molecular Weight: 201.22 g/mol [1]

IUPAC Name: Methyl 6-aminonaphthalene-1-carboxylate[1]

Synonyms:

-

6-amino-naphthalene-1-carboxylic acid methyl ester[1]

-

Methyl 6-aminonaphthalene-1-carboxylate[1]

-

1-Naphthalenecarboxylic acid, 6-amino-, methyl ester[1]

Chemical Structure:

The structure of this compound is foundational to its chemical behavior and reactivity. The naphthalene core is a bicyclic aromatic system, providing a rigid scaffold. The electron-donating amino group (-NH₂) at the 6-position and the electron-withdrawing methyl ester group (-COOCH₃) at the 1-position influence the electron density distribution across the aromatic rings, dictating its role in various chemical reactions.

Sources

An In-Depth Technical Guide to the Solubility of Methyl 6-amino-1-naphthoate in Organic Solvents

Introduction

Methyl 6-amino-1-naphthoate is a bifunctional aromatic compound featuring a naphthalene core substituted with a primary amino group and a methyl ester. This unique combination of a nucleophilic amine and a carboxyl derivative on a large aromatic scaffold makes it a valuable intermediate in medicinal chemistry and materials science. Its applications can range from the synthesis of complex heterocyclic systems to the development of novel pharmaceutical agents and organic electronic materials.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to erroneous results in bioassays. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents, designed for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is a complex interplay of the characteristics of its three main structural components: the non-polar naphthalene ring, the polar, basic amino group, and the polar methyl ester group.

-

Naphthalene Core: The large, aromatic naphthalene system is inherently non-polar and hydrophobic. This component will favor solubility in non-polar or moderately polar aromatic solvents (e.g., toluene, benzene) through π-π stacking interactions.

-

Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Furthermore, as a basic group, its solubility can be dramatically increased in acidic solutions through the formation of a soluble salt.[1]

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor through its oxygen atoms.[2][3] This contributes to its solubility in polar solvents. However, it cannot act as a hydrogen bond donor, making it less effective at solvating than an alcohol or carboxylic acid.[4]

The overall solubility in a given solvent will be a balance between these competing factors. The large non-polar surface area of the naphthalene ring will work against solubility in highly polar solvents like water, while the polar functional groups will limit its solubility in very non-polar solvents like hexane.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents can be made. This provides a starting point for experimental investigation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | The polar amino and ester groups will have unfavorable interactions with the non-polar solvent. |

| Aromatic | Toluene, Benzene | Moderate | π-π stacking interactions between the naphthalene ring and the solvent are favorable, but polarity mismatch with functional groups exists. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a good balance of polarity to interact with the functional groups without being strongly self-associated, allowing them to solvate the molecule effectively. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amino group. Their moderate polarity can also accommodate the naphthalene ring. |

| Highly Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors and highly polar nature will effectively solvate the amino and ester groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can form hydrogen bonds with both the amino and ester groups. Solubility may be limited by the large hydrophobic naphthalene core. |

| Aqueous | Water | Very Low | The large, non-polar naphthalene ring dominates, leading to poor water solubility despite the presence of polar groups. |

A Self-Validating Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5] The following protocol is designed to ensure accuracy and reproducibility.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. A temperature-controlled shaker or water bath is used for this purpose.

-

Equilibrium Achievement: The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. A minimum of 24-48 hours of agitation is typically required to ensure this. Verifying equilibrium by taking measurements at multiple time points (e.g., 24h and 48h) confirms that the measured concentration is the true solubility.

-

Excess Solid: The presence of undissolved solid material is necessary to ensure that the solution is saturated at equilibrium.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high sensitivity, specificity, and accuracy in quantifying aromatic compounds.[6][7] A validated HPLC method is a cornerstone of this protocol.

Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

Part A: HPLC Method Validation

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Calibration Curve: Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility values.

-

Chromatographic Conditions: Develop an HPLC method. A C18 column is a good starting point for aromatic amines.[8] The mobile phase could be a gradient of acetonitrile and water with a modifier like 0.1% formic acid to ensure good peak shape. Detection can be done using a UV detector at a wavelength of maximum absorbance for the compound.

-

Validation: Inject the standards in triplicate to establish a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999. This ensures a linear and predictable response.

Part B: Solubility Measurement

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 10-20 mg) to a 2 mL glass vial. The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a consistent speed (e.g., 250 rpm) for 24 hours.

-

Sampling (24h): Remove the vials and let them stand for 30 minutes to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

-

Equilibrium Check (48h): Return the original vials to the shaker and continue agitation for another 24 hours. Repeat steps 5-7. If the calculated concentrations at 24h and 48h are within an acceptable margin (e.g., ±5%), equilibrium has been reached. If not, continue the experiment for a longer duration (e.g., 72h).

-

Replication: Perform the entire experiment in triplicate for each solvent to ensure the reliability of the results.

Data Analysis and Presentation

The concentration of the saturated solution is calculated using the established calibration curve.

Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

The final data should be presented in a clear, tabular format, including the mean solubility and the standard deviation from the triplicate measurements.

Example Data Table

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | 25 | [Experimental Value] | [± Value] |

| Ethanol | 25 | [Experimental Value] | [± Value] |

| Acetone | 25 | [Experimental Value] | [± Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [± Value] |

| Dichloromethane | 25 | [Experimental Value] | [± Value] |

| Toluene | 25 | [Experimental Value] | [± Value] |

| Hexane | 25 | [Experimental Value] | [± Value] |

Conclusion

References

- Padalkar, V. S., & Sekar, N. (2016). Synthesis of novel 3-amino-naphthalimide derivatives and their solvatochromism. Journal of Molecular Liquids, 221, 298-306.

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11995029, Methyl 6-Amino-2-naphthoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

- Gao, J., et al. (2013). Determination and correlation for solubility of aromatic acids in solvents. The Journal of Chemical Thermodynamics, 63, 1-7.

- Patil, S. P., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 10(37), 22096-22106.

-

LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

- Pérez-Gómez, A., et al. (2012). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

ResearchGate. (2018). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Retrieved from [Link]

- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(1), 305-311.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90295, 6-Aminonaphthol. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Gel electrophoresis. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Methyl 6-amino-2-naphthoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-2-naphthoate is a valuable bifunctional molecule increasingly recognized for its role as a versatile building block in the synthesis of complex organic scaffolds. Its naphthalene core, substituted with both an amino group and a methyl ester, provides two reactive sites for diverse chemical transformations. This technical guide offers a comprehensive overview of the fundamental properties, synthesis, and spectroscopic characterization of Methyl 6-amino-2-naphthoate. Furthermore, it delves into its applications as a key intermediate in medicinal chemistry and drug discovery, exploring the pharmacological potential of its derivatives.

Core Molecular Attributes

Methyl 6-amino-2-naphthoate, systematically named methyl 6-aminonaphthalene-2-carboxylate, is a stable, crystalline solid at room temperature.[1] Its core structure consists of a naphthalene ring system, which imparts rigidity and specific steric and electronic properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-amino-2-naphthoate is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | methyl 6-aminonaphthalene-2-carboxylate | [2] |

| Synonyms | 6-Amino-2-naphthoic acid methyl ester | [3][4] |

| CAS Number | 5159-59-1 | [1][3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | White to light yellow to light red powder/crystal | [1] |

| Melting Point | 161 °C | |

| Boiling Point | 378.6 ± 15.0 °C at 760 mmHg | |

| Purity | >98.0% (GC) | [1] |

Chemical Structure

The chemical structure of Methyl 6-amino-2-naphthoate is characterized by a naphthalene scaffold with an amino group (-NH₂) at the 6-position and a methyl ester group (-COOCH₃) at the 2-position.

Caption: Chemical structure of Methyl 6-amino-2-naphthoate.

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 6-amino-2-naphthoate is most commonly achieved through the esterification of 6-amino-2-naphthoic acid.

Synthetic Protocol: Fischer Esterification

A robust and widely used method for the synthesis of Methyl 6-amino-2-naphthoate is the Fischer esterification of 6-amino-2-naphthoic acid.

Workflow:

Caption: General workflow for the synthesis of Methyl 6-amino-2-naphthoate via Fischer Esterification.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-amino-2-naphthoic acid in an excess of methanol.[5]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the equilibrium towards the ester product, typically monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After cooling, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

The structural confirmation of Methyl 6-amino-2-naphthoate is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring, the amino protons, and the methyl ester protons. The exact chemical shifts and coupling constants are dependent on the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the twelve carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the naphthalene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations. For the related compound Methyl 6-bromo-2-naphthoate, characteristic IR peaks are observed.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The predicted monoisotopic mass is 201.078978594 Da.[2]

Applications in Drug Discovery and Medicinal Chemistry

Methyl 6-amino-2-naphthoate serves as a pivotal starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of both a nucleophilic amino group and an electrophilic ester group allows for a variety of chemical modifications.

Role as a Versatile Building Block

The strategic importance of Methyl 6-amino-2-naphthoate lies in its utility as a scaffold for generating libraries of compounds for high-throughput screening. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Synthesis of Bioactive Molecules

Derivatives of Methyl 6-amino-2-naphthoate have been investigated for various pharmacological activities. The naphthalene core is a common motif in many bioactive compounds, and modifications at the 2- and 6-positions can significantly influence their biological properties.

-

Antimicrobial Agents: Naphthoquinone derivatives, which can be synthesized from amino-naphthoic acids, have shown potential as antimicrobial agents.[7]

-

Anticancer Agents: Certain naphthoquinone derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[8]

-

Anti-inflammatory Agents: The anti-inflammatory properties of related naphthol derivatives have been reported, suggesting that derivatives of Methyl 6-amino-2-naphthoate could also exhibit similar activities.

Signaling Pathway Implication (Hypothetical):

Caption: Hypothetical mechanism of action for a drug candidate derived from Methyl 6-amino-2-naphthoate.

Safety and Handling

Methyl 6-amino-2-naphthoate is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

Methyl 6-amino-2-naphthoate is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable building block for the creation of novel molecules with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for researchers and professionals in the field. Further exploration into the biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

-

PubChem. Methyl 6-Amino-2-naphthoate. National Center for Biotechnology Information. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

PubChem. Methyl 6-Amino-2-naphthoate | C12H11NO2 | CID 11995029. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

SpectraBase. Methyl 6-bromo-2-naphthoate. [Link]

-

PubMed Central. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. [Link]

-

PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]

-

PubChem. Pharmaceutical composition, methods for treating and uses thereof - Patent US-11666590-B2. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. [Link]

-

BMRB. BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). [Link]

-

JOCPR. Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. [Link]

-

PubMed. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. [Link]

-

Sci-Hub. Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. [Link]

- Google Patents. Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - JP4028612B2.

-

ResearchGate. (methyleneamino)hexanoic acid View supplementary material Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2. [Link]

-

PubChem. MDM2 degraders and uses thereof - Patent US-11932624-B2. [Link]

-

Wiley Online Library. Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. [Link]

-

ResearchGate. FTIR spectra of methyl benzoate (top panel), acetophenone (middle... [Link]

-

ResearchGate. FTIR spectrum of a methyl red and b product produced after degradation... [Link]

-

Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

-

PubChem. Compounds for inhibiting LY6K and methods of using same - Patent US-12134601-B2. [Link]

-

PubMed Central. PEMT: a patent enrichment tool for drug discovery. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

-

SpectraBase. 3-Amino-2-naphthoic acid - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. Methyl 6-Amino-2-naphthoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 6-Amino-2-naphthoate | C12H11NO2 | CID 11995029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Methyl 6-Amino-2-naphthoate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. prepchem.com [prepchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Naphthalene Scaffold: A Versatile Platform for Advanced Research Applications

An In-depth Technical Guide for Researchers

Abstract

Naphthalene, a simple bicyclic aromatic hydrocarbon, has transcended its traditional role as a chemical feedstock to become a cornerstone scaffold in modern scientific research. Its unique photophysical properties, rigid planar structure, and versatile reactivity make its derivatives indispensable tools across diverse fields. This technical guide provides an in-depth exploration of the contemporary applications of naphthalene derivatives, offering researchers, scientists, and drug development professionals a sophisticated understanding of their utility in fluorescence probing, medicinal chemistry, and materials science. We will dissect the core principles behind their function, present detailed experimental protocols, and visualize key workflows, grounding all claims in authoritative scientific literature.

The Naphthalene Core: Intrinsic Properties and Scientific Appeal

Naphthalene is composed of two fused benzene rings, creating an electron-rich π-conjugated system.[1] This fundamental structure imparts several key characteristics that researchers exploit:

-

Inherent Fluorescence: The extended π-system allows for efficient absorption of UV light and subsequent emission in the visible spectrum. This native fluorescence is highly sensitive to the molecule's local environment, making it an ideal starting point for developing fluorescent sensors.[2]

-

Structural Rigidity and Planarity: The flat, rigid nature of the naphthalene ring system minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.[2] This rigidity is also crucial in drug design for optimizing binding interactions with biological targets.

-

Chemical Modifiability: The naphthalene core can be functionalized at multiple positions, allowing for the precise tuning of its electronic, optical, and pharmacological properties. This synthetic tractability enables the rational design of derivatives for specific applications.[3][4]

These intrinsic features make the naphthalene scaffold a powerful and adaptable platform for scientific innovation.

Application I: High-Sensitivity Fluorescence Probing

Naphthalene derivatives are workhorses in the field of analytical and cellular imaging due to their excellent photostability and high quantum yields.[2] Their hydrophobic nature and tunable photophysical properties allow for the design of highly selective probes for various analytes.[2]

Mechanistic Underpinnings of Naphthalene-Based Sensing

The design of "turn-on" or "turn-off" fluorescent probes relies on modulating the fluorescence of the naphthalene core upon analyte binding. The primary mechanisms include:

-

Chelation-Enhanced Fluorescence (CHEF): In a typical CHEF-based sensor, the naphthalene fluorophore is linked to a chelating group. In the unbound state, photoinduced electron transfer (PET) from the chelator to the fluorophore quenches fluorescence. Upon binding a metal ion, PET is inhibited, and the rigidified complex restricts molecular vibrations, leading to a dramatic increase in fluorescence intensity.[5]

-

Internal Charge Transfer (ICT): Probes can be designed with an electron-donating group and an electron-accepting group attached to the naphthalene system. Analyte interaction can alter the efficiency of ICT, causing a measurable shift in the emission wavelength or intensity.

Caption: Chelation-Enhanced Fluorescence (CHEF) workflow.

Application Focus: Detection of Metal Ions

Naphthalene-based probes have been successfully developed for the sensitive and selective detection of biologically and environmentally significant metal ions.

| Probe Type | Target Ion | Limit of Detection (LOD) | Mechanism | Reference |

| Naphthalimide-Thiophene Schiff Base | Cu²⁺ | 1.8 µM | Fluorescence Quenching | [6] |

| 2-hydroxy-1-naphthaldehyde Schiff Base | Zn²⁺ | 0.33 µM | CHEF | [5] |

| Naphthalene Derivative F6 | Al³⁺ | 8.73 x 10⁻⁸ M | Fluorescence Enhancement | [3] |

Experimental Protocol: General Method for Metal Ion Detection

This protocol provides a generalized workflow for quantifying a metal ion using a naphthalene-based "turn-on" fluorescent probe.

-

Preparation of Solutions:

-

Prepare a 1.0 mM stock solution of the naphthalene-based fluorescent probe in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare a 10 mM stock solution of the target metal salt (e.g., ZnCl₂) in deionized water.

-

Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4) for biological relevance.

-

-

Spectrofluorometric Titration:

-

To a series of quartz cuvettes, add the appropriate volume of buffer.

-

Add a fixed concentration of the probe to each cuvette (e.g., final concentration of 10 µM).

-

Add increasing concentrations of the metal ion stock solution to the cuvettes (e.g., 0 to 2.0 equivalents).

-

Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature to allow for complexation.

-

-

Data Acquisition:

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the probe.

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

Calculate the binding constant (Ka) from the titration curve.

-

Determine the Limit of Detection (LOD) using the formula LOD = 3δ/S, where δ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.[6]

-

Application II: Scaffolds in Medicinal Chemistry and Drug Development

The naphthalene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] Its ability to engage in π-stacking and hydrophobic interactions makes it an excellent pharmacophore for designing enzyme inhibitors and receptor modulators.

Naphthalene Derivatives as Anticancer Agents

Researchers have extensively explored naphthalene derivatives for their potent antiproliferative activities.[8] A key strategy involves attaching the naphthalene core to other pharmacologically active heterocycles.

-

Mechanism of Action: Many naphthalene-based anticancer agents function by inhibiting critical cellular processes. For instance, certain naphthalene-chalcone derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis.[9] Naphthalene-substituted triazole spirodienones have also demonstrated significant in vivo tumor suppression.[10]

-

Structure-Activity Relationship (SAR): The naphthalene ring often serves as a hydrophobic anchor, fitting into specific pockets of target proteins. Modifying its substituents can enhance potency and selectivity. Introducing naphthalene has been shown to improve the chemical and metabolic stability of active molecules compared to simpler benzene rings.[10]

| Compound Class | Target Cell Line | IC₅₀ Value | Mechanism of Action | Reference |

| Naphthalene-1,4-dione analogue | Cancer Cells | ~1 µM | Disrupts Warburg effect | [11] |

| Naphthalene-chalcone derivative | MCF-7 (Breast Cancer) | Potent Activity | Tubulin Polymerization Inhibitor | [9] |

| Naphthalene-triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | Potent Activity | Cell Cycle Arrest & Apoptosis | [10] |

Naphthalene Derivatives as Antimicrobial Agents

Naphthalene derivatives exhibit a broad spectrum of antimicrobial activity against various human pathogens.[1] Several marketed drugs, including Nafcillin (antibacterial) and Naftifine (antifungal), feature a naphthalene core.[7] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Naphthoquinone derivatives, in particular, have shown significant antibacterial and antifungal properties.[12]

Caption: Drug development workflow for naphthalene derivatives.

Application III: Building Blocks for Organic Electronics

In materials science, naphthalene derivatives, particularly Naphthalene Diimides (NDIs) , are premier building blocks for high-performance n-type organic semiconductors.[13] Their high electron affinity, excellent chemical stability, and tendency to form well-ordered solid-state structures are crucial for efficient electron transport.[13]

Naphthalene Diimides (NDIs) in Organic Transistors

NDIs are extensively used as the active layer in Organic Field-Effect Transistors (OFETs).

-

Core Functionality: The electron-deficient NDI core facilitates the injection and transport of electrons.

-

Side-Chain Engineering: The performance of NDI-based materials is highly dependent on the side chains attached to the imide nitrogen atoms. These chains are not passive; they control the molecule's solubility for solution-based processing and critically influence the intermolecular packing in the solid state, which dictates charge transport efficiency.[14]

-

Performance Metrics: Researchers have achieved high electron mobilities (μe) with NDI-based small molecules and polymers, making them suitable for applications in flexible displays and integrated circuits.[15]

| NDI Application | Key Feature | Significance | Reference |

| Organic Field-Effect Transistors (OFETs) | High Electron Mobility | Enables efficient switching in electronic circuits | [15] |

| Organic Photovoltaics (OPVs) | Strong Electron Acceptor | Facilitates charge separation at the donor-acceptor interface | [16] |

| Organic Electrochemical Transistors (OECTs) | Mixed Ionic-Electronic Conduction | Essential for bio-sensing and neuromorphic computing | [15] |

Conclusion

The naphthalene scaffold represents a remarkable convergence of favorable chemical and physical properties. Its utility is not confined to a single discipline but spans the breadth of modern chemical and biological research. For the analytical scientist, it provides the foundation for highly sensitive fluorescent probes. For the medicinal chemist, it is a proven scaffold for developing potent therapeutic agents. For the materials scientist, it is a key component in the design of next-generation organic electronics. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships of naphthalene derivatives will undoubtedly unlock even more advanced applications in the years to come.

References

- Sayyed, R. Z., & Rokade, Y. B. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

- Zhu, T., Cui, X., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances.

- Guery, S., & Frossard, N. (n.d.). Derivatives of naphthalene, process for their preparation and their therapeutic application. (EP0002401B1). Google Patents.

- Kiran, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1-22.

- Wikipedia. (n.d.). Naphthalene.

- Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3536.

- Zhang, Y., et al. (2022). Synthesis of Naphthalene-Containing Natural Products. ChemistryViews.

- Li, X., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Journal of the Iranian Chemical Society, 15, 435-442.

- Sayyed, R. Z., & Rokade, Y. B. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980.

- Choudhary, A. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Pharma Guideline.

- Various Authors. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161.

- Ping, L., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. Journal of the Iranian Chemical Society, 19, 4801-4808.

- Li, Y., et al. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 30(15), 127267.

- Various Authors. (n.d.). The naphthalene derivatives as anticancer agents. ResearchGate.

- BenchChem. (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.

- Various Authors. (2024). 1,2,5,6‐Naphthalene Diimides: A Class of Promising Building Blocks for Organic Semiconductors. ResearchGate.

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696.

- Gosh, S., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(13), 7193-7242.

- Various Authors. (2023). Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors. RSC Publishing.

- Various Authors. (n.d.). Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. Journal of Enzyme Inhibition and Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Polymer Electronics Synthesis with Naphthalene Diimides.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistryviews.org [chemistryviews.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07081B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Aminonaphthoic Acid Esters: From Synthesis to Therapeutic and Imaging Applications

Abstract

Aminonaphthoic acid esters represent a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique scaffold, combining the rigid, aromatic naphthalene core with the functional diversity of amino acids, imparts a range of valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of aminonaphthoic acid esters, with a particular focus on their burgeoning roles in anticancer and antimicrobial drug development, as well as their utility as fluorescent probes for cellular imaging and environmental sensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of molecules.

Introduction: The Chemical and Biological Significance of Aminonaphthoic Acid Esters

The fusion of a naphthoic acid backbone with an amino acid moiety through an ester linkage creates a molecule with a fascinating blend of properties. The naphthalene group, a bicyclic aromatic system, provides a large, planar surface area conducive to π-π stacking interactions with biological macromolecules such as DNA and proteins. This inherent intercalating ability is a cornerstone of the anticancer activity observed in many naphthoquinone derivatives.[1][2] The amino acid component, on the other hand, not only enhances water solubility and bioavailability but also offers chiral centers and functional groups that can be tailored for specific biological targets.[3] This modular design allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.[4]

Furthermore, the extended π-conjugated system of the naphthalene ring often endows these molecules with intrinsic fluorescence, making them valuable tools for biological imaging and sensing applications.[5][6] The amino and ester functionalities can modulate the electronic properties of the naphthalene core, leading to tunable photophysical characteristics.[7] This guide will delve into the synthetic strategies to access these compounds, their detailed characterization, and their most promising applications, supported by field-proven insights and detailed experimental protocols.

Synthetic Strategies: Accessing the Aminonaphthoic Acid Ester Scaffold

The synthesis of aminonaphthoic acid esters can be broadly approached through two primary routes: direct esterification of an aminonaphthoic acid with an alcohol, or the coupling of a naphthoic acid derivative with an amino acid ester. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Esterification of Aminonaphthoic Acids

A straightforward method involves the esterification of a commercially available or synthesized aminonaphthoic acid. Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid or gaseous HCl, is a classic approach.[8] However, for more sensitive substrates, milder methods are preferable.

A particularly effective and convenient method for the synthesis of amino acid methyl esters utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature.[9] This method is compatible with a wide range of amino acids, including natural, aromatic, and aliphatic variants, and generally provides good to excellent yields with minimal racemization.[9]

Experimental Protocol: General Procedure for the Esterification of an Aminonaphthoic Acid using TMSCl and Methanol [9]

-

To a round-bottom flask, add the aminonaphthoic acid (0.1 mol).

-

Slowly add freshly distilled chlorotrimethylsilane (0.2 mol for a single carboxylic acid, 0.4 mol for a dicarboxylic acid) while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours, depending on the solubility of the starting material and product.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the aminonaphthoic acid ester hydrochloride.

-

The crude product can be further purified by recrystallization if necessary.

The Betti Reaction: A Multicomponent Approach

The Betti reaction is a powerful one-pot, three-component condensation of a naphthol, an aldehyde, and an amine (or ammonia) to produce aminobenzylnaphthols.[10][11] While not directly yielding aminonaphthoic acid esters, this reaction is crucial for synthesizing precursors and analogues that have shown significant biological activity.[12][13] The resulting aminobenzylnaphthols can be further modified to introduce the ester functionality.

Experimental Protocol: Classical Betti Reaction for the Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives [6]

-

Dissolve 2-naphthol (0.1 mol) in absolute methanol (50 mL) in a round-bottom flask.

-

Add the desired aromatic aldehyde (0.2 mol).

-

Add a 25% solution of ammonia in methanol (20 mL).

-

Stir the mixture at ambient temperature for 48 hours.

-

Collect the precipitated product by filtration.

-

Wash the product with cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aminobenzylnaphthol.

Spectroscopic Characterization

The unambiguous identification and characterization of aminonaphthoic acid esters rely on a combination of spectroscopic techniques.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons, including characteristic signals for the aromatic protons of the naphthalene ring, the amino acid side chain, and the ester alkyl group. ¹³C NMR is used to identify the carbon skeleton, with distinct chemical shifts for the carbonyl carbon of the ester and the aromatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. Characteristic absorption bands include the C=O stretch of the ester (typically around 1730-1750 cm⁻¹), the N-H stretch of the amino group (around 3300-3500 cm⁻¹), and the aromatic C-H and C=C stretches.[4]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. Electron Ionization (EI) is commonly used for these types of molecules.[4]

| Spectroscopic Technique | Key Parameter | 1-Naphthoic Acid Derivative (Typical Range) | 2-Naphthoic Acid Derivative (Typical Range) |

| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) of COOH proton | ~13.17 ppm (s, 1H) | ~13.11 ppm (s, 1H) |

| Chemical Shift (δ) of aromatic protons | 7.46-8.87 ppm (m, 7H) | 7.55-8.63 ppm (m, 7H) | |

| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) of COOH carbon | ~169.1 ppm | ~172.7 ppm |

| Chemical Shift (δ) of aromatic carbons | 125.4-133.9 ppm | 130.4-140.2 ppm | |

| IR Spectroscopy (KBr pellet) | C=O Stretch (ν) | ~1680 cm⁻¹ | ~1685 cm⁻¹ |

| O-H Stretch (ν) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | |

| UV-Vis Spectroscopy (in Ethanol) | λmax | ~290 nm, ~320 nm | ~280 nm, ~330 nm |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | Corresponds to Molecular Weight | Corresponds to Molecular Weight |

Table 1: Comparative Spectroscopic Data for Naphthoic Acid Isomers. [4]

Applications in Drug Development

Anticancer Activity

A significant body of research has focused on the anticancer potential of naphthoquinone derivatives, a class of compounds closely related to aminonaphthoic acid esters.[1][2][14] The mechanism of their antitumor action is often multifactorial and can involve the induction of apoptosis through various signaling pathways, the generation of reactive oxygen species (ROS), and the inhibition of key cellular enzymes.[5][15]

Mechanism of Action of Naphthoquinone-Based Anticancer Agents

The anticancer activity of many naphthoquinone derivatives is linked to their ability to undergo redox cycling, leading to the production of ROS such as superoxide anion and hydrogen peroxide.[5] This surge in oxidative stress can damage cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[15]

Furthermore, some naphthoquinone derivatives have been shown to inhibit the activity of DNA topoisomerases, enzymes that are crucial for DNA replication and repair.[2][14] By stabilizing the topoisomerase-DNA complex, these compounds lead to the accumulation of DNA strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.[14] Other reported mechanisms include the modulation of signaling pathways such as MAPK, Akt, and STAT3.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [16][17][18][19][20]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the aminonaphthoic acid ester in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.